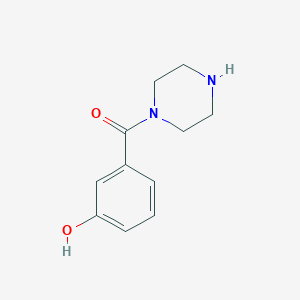

(3-Hydroxyphenyl)(piperazin-1-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxyphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-10-3-1-2-9(8-10)11(15)13-6-4-12-5-7-13/h1-3,8,12,14H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHVBQVWMYCMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Hydroxyphenyl Piperazin 1 Yl Methanone and Its Analogues

General Approaches to Piperazine-Methanone Synthesis

The construction of the piperazine-methanone core is a common objective in medicinal chemistry, given the prevalence of this scaffold in pharmacologically active agents. mdpi.com Several reliable methods are employed, each with specific advantages concerning substrate scope, reaction conditions, and scalability.

Amide Bond Formation via Coupling Reagents (e.g., HBTU, EDC·HCl)

The most direct and widely used method for constructing the (phenyl)(piperazin-1-yl)methanone structure is through the coupling of a carboxylic acid and a piperazine (B1678402). This reaction requires the activation of the carboxylic acid, which is typically achieved using specialized coupling reagents. luxembourg-bio.com

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the secondary amine of the piperazine ring, forming the desired amide bond. luxembourg-bio.com

Carbodiimides , such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), are popular choices. nih.govresearchgate.net They react with the carboxylic acid to form an O-acylisourea intermediate. This intermediate can then react directly with the piperazine. luxembourg-bio.com A significant advantage of using EDC·HCl is that the urea (B33335) byproduct formed is water-soluble, which often simplifies purification. researchgate.netacs.org The efficiency of carbodiimide-mediated couplings can be enhanced by the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt), which form active esters that are less prone to side reactions. luxembourg-bio.comnih.gov

Uronium/Aminium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), represent another major class of coupling reagents. nih.govresearchgate.net These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA) to generate an activated HOBt ester. This active ester readily undergoes aminolysis with piperazine to yield the target amide. luxembourg-bio.comnih.gov Uronium-based reagents are known for their high efficiency, fast reaction times, and mild conditions. researchgate.net

| Coupling Reagent Class | Example(s) | General Mechanism | Key Features |

|---|---|---|---|

| Carbodiimides | EDC·HCl, DCC | Forms an O-acylisourea intermediate that reacts with the amine. luxembourg-bio.com | Generates a urea byproduct (water-soluble for EDC, simplifying workup). Often used with additives like HOBt. nih.govacs.org |

| Uronium/Aminium Salts | HBTU, HATU | Forms a benzotriazole-based active ester that undergoes aminolysis. luxembourg-bio.comnih.gov | High coupling efficiency, mild reaction conditions, and rapid reaction rates. researchgate.net |

Alkylation Reactions for Piperazine Nitrogen Functionalization

Alkylation is a fundamental strategy for functionalizing the piperazine ring, particularly at the nitrogen atoms. mdpi.com In the context of piperazine-methanone synthesis, this can involve either alkylating a pre-formed piperazine ring or using alkylation to build the piperazine structure itself.

A primary challenge in the direct N-alkylation of unsubstituted piperazine is controlling selectivity, as the reaction can lead to a mixture of mono- and di-alkylated products. researchgate.net To achieve mono-alkylation, a common strategy is to use a piperazine with one nitrogen atom protected by a group such as tert-butoxycarbonyl (Boc). researchgate.net The unprotected nitrogen can then be selectively alkylated using an alkyl halide (e.g., chloride or bromide) in the presence of a base like potassium carbonate. Subsequent removal of the protecting group yields the mono-N-alkylated piperazine. researchgate.net

An alternative approach for selective mono-alkylation involves the use of a monoprotonated piperazinium salt. This method can provide excellent yields of the N-monoalkylated product, which is essentially free of the N,N'-dialkylated derivative. google.com More advanced methods, such as organic photoredox catalysis, have also been developed for the site-selective C-H alkylation of piperazine substrates, offering novel pathways to highly decorated piperazine fragments. mdpi.comnih.govbohrium.com

| Strategy | Description | Common Reagents | Reference |

|---|---|---|---|

| Protected Piperazine | One nitrogen is protected (e.g., with a Boc group) to allow selective alkylation on the other nitrogen. | 1-Boc-piperazine, Alkyl halide, K₂CO₃ | researchgate.net |

| Monopiperazinium Salt | Using a piperazine salt favors mono-alkylation over di-alkylation. | Piperazinium salt, Alkylating agent | google.com |

| Reductive Amination | Reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. | Piperazine, Aldehyde/Ketone, NaBH(OAc)₃ | mdpi.com |

Mannich Reaction-Based Approaches for Piperazine Incorporation

The Mannich reaction is a three-component condensation reaction that provides a powerful method for aminoalkylation. nih.govoarjbp.com It involves the reaction of a compound containing at least one active hydrogen atom with an aldehyde (typically formaldehyde) and a primary or secondary amine, such as piperazine or its derivatives. oarjbp.com The product is a β-amino carbonyl compound known as a Mannich base. oarjbp.com

This reaction is highly valuable for incorporating a piperazine moiety into a larger molecular structure. mdpi.com For instance, a substrate like a 1,2,4-triazole (B32235) derivative can be reacted with formaldehyde (B43269) and various piperazines to synthesize new Mannich bases. mdpi.com The reaction is often carried out in a solvent like ethanol (B145695) and may proceed at room temperature. oarjbp.commdpi.com The versatility of the Mannich reaction allows for the modification of diverse chemical structures, potentially enhancing their affinity for biological targets. mdpi.com

Targeted Synthesis of (3-Hydroxyphenyl)(piperazin-1-yl)methanone

The specific synthesis of this compound (CAS No. 926234-88-0) can be achieved by applying the general amide bond formation strategies. achemblock.com A logical and common approach involves the coupling of 3-hydroxybenzoic acid with piperazine.

A plausible synthetic route would proceed as follows:

Protection of Reactants: To prevent unwanted side reactions, protecting groups would be strategically employed. The phenolic hydroxyl group of 3-hydroxybenzoic acid could be protected, for example, as a benzyl (B1604629) ether. Simultaneously, to ensure mono-acylation, piperazine would be used in its mono-protected form, typically as 1-Boc-piperazine.

Amide Coupling: The protected 3-(benzyloxy)benzoic acid would be activated using a standard coupling reagent like HBTU or EDC/HOBt. The activated acid would then be reacted with 1-Boc-piperazine in the presence of a suitable base (e.g., DIPEA) and solvent (e.g., DMF) to form the fully protected intermediate, tert-butyl 4-(3-(benzyloxy)benzoyl)piperazine-1-carboxylate.

Deprotection: The final step involves the removal of both protecting groups. The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane). The benzyl ether protecting the phenol (B47542) is commonly cleaved via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst). This two-step deprotection yields the final product, this compound.

This approach is analogous to synthetic pathways reported for similar hydroxyphenyl-piperazine structures. nih.gov

| Step | Description | Typical Reagents |

|---|---|---|

| 1. Protection | Protection of the phenolic hydroxyl on the acid and one nitrogen on the piperazine. | Benzyl bromide (for -OH), Di-tert-butyl dicarbonate (B1257347) (for -NH). |

| 2. Amide Coupling | Activation of the carboxylic acid and reaction with the protected piperazine. | HBTU/DIPEA or EDC/HOBt in DMF. |

| 3. Deprotection | Sequential or one-pot removal of both protecting groups. | TFA or HCl (for Boc), H₂/Pd-C (for Benzyl). |

Derivatization Strategies for Structural Modification and Exploration

Once the this compound core is synthesized, its structure can be further modified to explore structure-activity relationships (SAR). The two most accessible sites for derivatization are the phenolic hydroxyl group and the free secondary amine on the piperazine ring.

Phenolic Hydroxyl Group Derivatization

The phenolic hydroxyl group is a versatile handle for chemical modification. Derivatization at this position can significantly alter the compound's physicochemical properties, such as its acidity, hydrogen bonding capability, lipophilicity, and metabolic stability.

Common derivatization reactions for phenols include:

Etherification: The Williamson ether synthesis, involving the reaction of the phenoxide (formed by treating the phenol with a base like K₂CO₃ or NaH) with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl chloride), yields the corresponding ether derivative.

Esterification: The phenol can be acylated using an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form a phenyl ester. This introduces an ester linkage, which can act as a potential pro-drug moiety.

These derivatization strategies allow for the synthesis of a library of analogues from a common intermediate, which is a key process in drug discovery and chemical biology. mdpi.com

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Etherification | Alkyl Halide | Methyl Iodide (CH₃I) | Methoxy (B1213986) (-OCH₃) |

| Etherification | Alkyl Halide | Benzyl Bromide (BnBr) | Benzyloxy (-OCH₂Ph) |

| Esterification | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Acetoxy (-OCOCH₃) |

| Esterification | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Acetoxy (-OCOCH₃) |

Substitutions on the Piperazine Nitrogen Atom

The secondary amine of the piperazine ring in this compound serves as a versatile handle for introducing a wide array of substituents. The primary synthetic routes to achieve N-substitution include N-acylation, N-alkylation, and N-arylation. nih.gov

N-Acylation: This is a common and straightforward method for introducing acyl groups. The parent piperazine derivative can be reacted with various carboxylic acids or their activated forms, such as acid chlorides or anhydrides. Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt), or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are frequently employed to facilitate amide bond formation between the piperazine nitrogen and a carboxylic acid. researchgate.netnih.gov For instance, the synthesis of (4-(substituted-benzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone derivatives involves coupling piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone with various aromatic acid chlorides in the presence of a base like triethylamine. researchgate.net

N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogen is typically achieved through nucleophilic substitution with alkyl halides or sulfonates, or via reductive amination. nih.gov Reductive amination involves the reaction of the piperazine derivative with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) to yield the N-alkylated product. nih.gov This method is widely used due to its efficiency and the broad availability of aldehydes and ketones.

N-Arylation: The formation of a bond between the piperazine nitrogen and an aromatic ring is generally accomplished through metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig palladium-catalyzed amination is a prominent method for this transformation, allowing for the coupling of the piperazine with aryl halides or triflates. nih.gov Copper-catalyzed methods like the Ullmann-Goldberg reaction also provide a viable route to N-aryl piperazine derivatives. nih.gov

The following table summarizes examples of substitutions on the piperazine nitrogen of analogous core structures.

| Precursor Compound | Reagent/Reaction Type | Substituent (R) | Resulting Analogue Structure |

| Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone | 2,4-Dichlorobenzoyl chloride / Acylation | 2,4-Dichlorobenzoyl | (4-(2,4-Dichlorobenzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone |

| Piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone | 4-Chlorobenzoyl chloride / Acylation | 4-Chlorobenzoyl | (4-(4-Chlorobenzoyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone |

| N-Boc-piperazine | Cyclopropanecarbaldehyde / Reductive Amination | Cyclopropylmethyl | 1-(Cyclopropylmethyl)piperazine |

| (2S)-3-(2-methylpiperazin-1-yl)phenol | N-Boc-L-valine, BOP, then BH₃•THF / Amide coupling and reduction | (S)-1-(((S)-1-amino-2-methylpropyl)methyl) | (S)-1-(((S)-1-((S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl)-3-methylbutan-2-yl)amino)-1-oxo-3-phenylpropan-2-aminium salt |

Table 1: Examples of Synthetic Methodologies for N-Substitution of Piperazine Analogues. Data sourced from multiple studies. researchgate.netnih.govnih.gov

Modifications of Aromatic Ring Moieties

Modifications to the aromatic rings of the this compound scaffold are crucial for fine-tuning electronic and steric properties. These changes can be made either to the 3-hydroxyphenyl ring or to an additional aromatic group attached elsewhere, often as part of an N-acyl substituent.

The most common strategy involves the synthesis of a library of analogues by coupling a piperazine core with a diverse set of substituted benzoic acids or benzoyl chlorides. nih.gov This approach allows for the introduction of various substituents onto the benzoyl moiety. For example, in the synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)methanone derivatives, 4-piperazin-1-yl phenol was reacted with a range of substituted benzoyl chlorides in the presence of N,N-diisopropylethylamine (DIPEA). nih.gov This yielded a series of compounds with different substituents (e.g., fluorine, chlorine, bromine, nitro, methoxy) at various positions on the benzoyl ring. nih.gov

The general synthetic pathway involves two main routes:

Pathway i (from Acid Chlorides): A piperazine derivative (e.g., 4-piperazin-1-yl phenol) is mixed with a base (e.g., DIPEA) in a solvent like dimethylformamide (DMF). A substituted benzoyl chloride is then added, and the reaction proceeds to completion, typically at room temperature. nih.gov

Pathway ii (from Carboxylic Acids): A substituted benzoic acid is activated with a coupling agent like HBTU in DMF. A solution of the piperazine derivative and a base (e.g., triethylamine) is then added to the activated acid to form the final amide product. nih.gov

The following table presents examples of synthesized analogues with modifications on an aromatic ring moiety.

| Piperazine Core | Substituted Benzoyl Chloride/Benzoic Acid | Resulting Analogue |

| 4-Piperazin-1-yl phenol | 2-Fluorobenzoyl chloride | (2-Fluorophenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone |

| 4-Piperazin-1-yl phenol | 4-Chlorobenzoyl chloride | (4-Chlorophenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone |

| 4-Piperazin-1-yl phenol | 2,4-Dichlorobenzoyl chloride | (2,4-Dichlorophenyl)(4-(4-hydroxyphenyl)piperazin-1-yl)methanone |

| 4-Piperazin-1-yl phenol | 3-Nitrobenzoic acid | (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-nitrophenyl)methanone |

| 4-Piperazin-1-yl phenol | 4-Methoxybenzoyl chloride | (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-methoxyphenyl)methanone |

Table 2: Examples of Analogues with Modified Aromatic Ring Moieties. Data sourced from a study on tyrosinase inhibitors. nih.gov

Advanced Analytical Characterization Techniques in the Academic Study of 3 Hydroxyphenyl Piperazin 1 Yl Methanone

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of (3-Hydroxyphenyl)(piperazin-1-yl)methanone, distinct signals are expected for the protons of the 3-hydroxyphenyl ring and the piperazine (B1678402) moiety. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons on the piperazine ring are expected in the upfield region (δ 2.5-4.0 ppm).

A key feature in the NMR spectra of N-benzoyl piperazine derivatives is the presence of rotational conformers due to the restricted rotation around the amide (C-N) bond, which has partial double bond character. nih.govresearchgate.net This can lead to the observation of broadened or duplicated signals for the piperazine ring protons at room temperature. nih.govresearchgate.net Dynamic NMR studies, involving measurements at varying temperatures, can be used to study the energy barrier of this rotation. nih.gov

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is typically observed significantly downfield (δ 165-175 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for structurally related compounds.

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Aromatic C-H | 6.7 - 7.3 | Carbonyl C=O | 168 - 171 |

| Phenolic O-H | 9.0 - 9.8 | Aromatic C-O | 155 - 158 |

| Piperazine N-H | 1.5 - 2.5 | Aromatic C-H | 115 - 130 |

| Piperazine C-H | 2.8 - 3.9 | Aromatic C-C=O | 135 - 138 |

| Piperazine C-N | 40 - 50 |

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its elemental formula. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to confirm the identity and purity of synthesized compounds. researchgate.net

For this compound, with a molecular formula of C₁₁H₁₄N₂O₂, the expected monoisotopic mass is 206.1055 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion, [M+H]⁺. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high precision, allowing for the unambiguous determination of the elemental formula by comparing the experimental mass to the calculated mass.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.25 g/mol |

| Calculated Exact Mass | 206.1055 u |

| Expected [M+H]⁺ Ion (ESI-MS) | m/z 207.1133 |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency (wavenumber), providing a molecular "fingerprint".

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. The N-H stretching of the secondary amine in the piperazine ring typically appears in a similar region, around 3300-3500 cm⁻¹. A strong, sharp absorption band around 1630-1680 cm⁻¹ is characteristic of the C=O (amide I band) stretching vibration. nih.gov Other significant peaks include those for aromatic C-H stretching (above 3000 cm⁻¹) and C-N stretching (1200-1350 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Phenol (B47542) O-H | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Piperazine N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Amide C=O | Stretch (Amide I) | 1630 - 1680 (strong) |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Amide C-N | Stretch | 1200 - 1350 |

X-ray Crystallography for Conformation Analysis

For molecules containing a piperazine ring, X-ray analysis typically confirms that the ring adopts a stable chair conformation. researchgate.net Crystallographic studies on analogous N-benzoyl piperazines have also provided definitive evidence of the planar nature of the amide bond and have been used to verify the presence of rotational conformers in the solid state. nih.gov

Furthermore, X-ray crystallography reveals the packing of molecules within the crystal lattice and identifies intermolecular interactions such as hydrogen bonds. In this compound, hydrogen bonds are expected to form between the phenolic hydroxyl group of one molecule and the nitrogen or oxygen atoms of a neighboring molecule, as well as involving the piperazine N-H group. researchgate.netnih.gov These interactions are crucial for understanding the supramolecular chemistry and physical properties of the compound.

Pharmacological and Biological Activity Profiles of 3 Hydroxyphenyl Piperazin 1 Yl Methanone and Its Derivatives in Vitro and Preclinical Models

In Vitro Enzyme Inhibition Studies

Tyrosinase Inhibition (e.g., Agaricus bisporus Tyrosinase)

(3-Hydroxyphenyl)(piperazin-1-yl)methanone and its derivatives have been identified as notable inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.netnih.govresearchgate.netnih.gov The inhibitory potential of these compounds has been extensively studied using tyrosinase from Agaricus bisporus.

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were synthesized and evaluated for their inhibitory effects on tyrosinase. nih.govnih.gov The most significant inhibitory activity was observed in compounds with specific hydrophobic ortho-substituents on the aroyl moiety, exhibiting IC50 values in the low micromolar range (1.5–4.6 μM). nih.govnih.gov For instance, the derivative 4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone demonstrated a potent inhibitory effect with an IC50 value of 1.5±0.1 μM. nih.gov These compounds were found to be more potent than the standard inhibitor, kojic acid (IC50 = 17.8 μM), and exhibited a competitive mechanism of inhibition on the diphenolase activity of the enzyme. researchgate.net

Further structural modifications, such as the introduction of a 3-chloro-4-fluorophenyl group into the aromatic tail of piperazine-based compounds, have also been explored to enhance tyrosinase inhibition. mdpi.com Another study focused on 4-(4-fluorobenzyl)piperazin-1-yl analogues, which also demonstrated potent inhibition of Agaricus bisporus tyrosinase in the low-micromolar range. nih.gov The compound 2-(4-benzyl-1-piperidyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethenone was also identified as an inhibitor of Agaricus bisporus tyrosinase with an IC50 of 3.8 μM. nih.gov

Table 1: Tyrosinase Inhibitory Activity of this compound Derivatives

| Compound | Modification | Target Enzyme | IC50 (μM) | Mechanism of Inhibition |

|---|---|---|---|---|

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones | Hydrophobic ortho-substituents | Agaricus bisporus Tyrosinase | 1.5 - 4.6 | Competitive |

| 4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone | 2,4-dichloro substitution | Agaricus bisporus Tyrosinase | 1.5 ± 0.1 | Competitive |

| 2-(4-benzyl-1-piperidyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethenone | Benzyl-piperidyl-ethenone substitution | Agaricus bisporus Tyrosinase | 3.8 | Not specified |

| 4-(4-fluorobenzyl)piperazin-1-yl analogues | Fluoro-benzyl substitution | Agaricus bisporus Tyrosinase | Low-micromolar range | Not specified |

| Kojic Acid (Reference) | - | Agaricus bisporus Tyrosinase | 17.8 | Not specified |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

The phenyl(piperazin-1-yl)methanone scaffold has been identified as a promising basis for the development of reversible inhibitors of monoacylglycerol lipase (MAGL). nih.govresearchgate.netfigshare.com MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov

Through a virtual screening approach, a novel phenyl(piperazin-1-yl)methanone inhibitor of MAGL was discovered. nih.govresearchgate.net Subsequent molecular modeling and structure-based optimization led to the development of a derivative that exhibited efficient and reversible MAGL inhibition with an IC50 value of 6.1 µM. nih.govresearchgate.net This derivative also demonstrated antiproliferative activity in breast and ovarian cancer cell lines. nih.govresearchgate.net The reversible nature of the inhibition is a significant finding, as it may help to avoid the side effects associated with prolonged inactivation of MAGL. nih.govresearchgate.net

Table 2: MAGL Inhibitory Activity of a Phenyl(piperazin-1-yl)methanone Derivative

| Compound | Target Enzyme | IC50 (μM) | Inhibition Type |

|---|---|---|---|

| Phenyl(piperazin-1-yl)methanone derivative | Monoacylglycerol Lipase (MAGL) | 6.1 | Reversible |

Mycobacterial Polyketide Synthase (Pks13) Inhibition

Derivatives of this compound have shown potential as inhibitors of mycobacterial polyketide synthase 13 (Pks13). Pks13 is an essential enzyme for the synthesis of mycolic acids, which are crucial components of the Mycobacterium tuberculosis cell wall. nih.govnih.govbenthamscience.com

Research has identified several chemical series of Pks13 inhibitors, some of which incorporate a piperazine (B1678402) ring. nih.gov Structure-activity relationship (SAR) studies have shown that the accurate placement of hydrophobic groups is critical for inhibitory activity. For instance, replacing the piperazine ring with a homopiperazine (B121016) ring, which alters the angle and distance of substituents from the core, resulted in a loss of enzyme inhibition. nih.gov These findings highlight the importance of the piperazine scaffold in the design of potent Pks13 inhibitors. nih.gov

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

While direct studies on the COX inhibition of this compound are limited, related piperazine derivatives have been investigated for their anti-inflammatory properties, which often involve the inhibition of cyclooxygenase enzymes. The search results did not yield specific data on the direct inhibition of COX-2 by this compound itself.

Carbonic Anhydrase (CA) Inhibition

Piperazine-containing compounds have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govnih.govrsc.org

A study on sulfamates incorporating piperazinyl-ureido moieties, synthesized as analogs of the clinical trial candidate SLC-0111, demonstrated potent inhibition of several human CA isoforms. nih.gov These derivatives showed low nanomolar inhibition against hCA II, IX, and XII, with KIs ranging from 1.0-94.4 nM for hCA II, 0.91-36.9 nM for hCA IX, and 1.0-84.5 nM for hCA XII. nih.gov Another study on chiral piperazines carrying a (2-hydroxyethyl) group also reported potent hCA inhibition, with some compounds showing nanomolar potency and a preference for inhibiting the tumor-associated hCA IX isoform. nih.gov

Table 3: Carbonic Anhydrase Inhibitory Activity of Piperazine Derivatives

| Compound Series | Target Isoforms | Inhibition Constants (KIs) |

|---|---|---|

| Sulfamates with piperazinyl-ureido moieties | hCA II, hCA IX, hCA XII | 1.0-94.4 nM (hCA II), 0.91-36.9 nM (hCA IX), 1.0-84.5 nM (hCA XII) |

| Chiral piperazines with a (2-hydroxyethyl) group | hCA IX | Nanomolar potency |

Antimicrobial and Antifungal Activities (In Vitro)

A number of studies have reported the in vitro antimicrobial and antifungal activities of various piperazine derivatives. nih.govresearchgate.netnih.govresearchgate.net

One study detailed the synthesis of pyrimidine-linked piperazine derivatives, with several compounds showing good antibacterial activity at a concentration of 40 μg/ml. nih.gov Some of these derivatives also exhibited significant antifungal activity at the same concentration when compared to standard drugs. nih.gov Another investigation into N-alkyl and N-aryl piperazine derivatives found that all synthesized compounds showed significant activity against bacterial strains, although they were less active against the tested fungi. nih.gov

Furthermore, a series of amino acid conjugated diphenylmethylpiperazine derivatives were synthesized and tested for their antimicrobial activity. researchgate.net Derivatives conjugated with phenylalanine and tryptophan showed antibacterial activities comparable to conventional antimicrobial drugs. researchgate.net The synthesis and biological evaluation of other piperazine derivatives have also demonstrated significant antimicrobial and antifungal properties. researchgate.net

Table 4: Summary of Antimicrobial and Antifungal Activities of Piperazine Derivatives

| Compound Series | Activity | Tested Organisms | Observations |

|---|---|---|---|

| Pyrimidine-linked piperazine derivatives | Antibacterial, Antifungal | Not specified | Good activity at 40 μg/ml |

| N-alkyl and N-aryl piperazine derivatives | Antibacterial, Antifungal | Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli, Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | Significant antibacterial activity, less active against fungi |

| Amino acid conjugated diphenylmethylpiperazine derivatives | Antibacterial | Not specified | Activity comparable to conventional drugs |

| Substituted piperazine derivatives | Antibacterial, Antifungal | Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Significant antimicrobial and antifungal properties |

Antioxidant Activity Investigations (In Vitro Radical Scavenging)

Derivatives of this compound have been evaluated for their potential to act as antioxidants by assessing their in vitro radical scavenging capabilities. These studies are crucial in understanding the compound's ability to mitigate oxidative stress, a key factor in various pathological conditions. The primary methods employed for these investigations include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

In a study involving a series of 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety, the antioxidant activity was determined. While not direct derivatives of the core compound, these analogues provide insight into the antioxidant potential of the piperazine scaffold. The DPPH radical scavenging activity for some of these compounds showed IC50 values in the micromolar range, with the most active compound exhibiting an IC50 of 189.42 μmol/L. nih.gov However, this was less potent than the standard antioxidant butylated hydroxytoluene (BHT), which had an IC50 of 113.17 μmol/L. nih.gov

The same study also assessed the ABTS radical scavenging activity. The results were more promising, with one of the derivatives showing a significantly lower IC50 value (3.45 μmol/L) compared to BHT (IC50 26.29 μmol/L), indicating potent radical scavenging activity. nih.gov The presence of a hydroxyl group in the structure was noted as being important for the antioxidant properties of these compounds. nih.gov

Another study on 3-hydroxypyridin-4-one derivatives also highlighted the importance of the hydroxyl group for antioxidant activity, showing DPPH radical scavenging EC50 values between 0.039 and 0.389 mM. rsc.org While these are not direct derivatives of this compound, they underscore the potential contribution of the hydroxyphenyl group to the antioxidant profile.

The table below summarizes the in vitro radical scavenging activities of selected piperazine derivatives from the literature.

| Compound Type | Assay | Result (IC50/EC50) | Reference |

| 1-Aryl/aralkyl piperazine derivative | DPPH | 189.42 μmol/L | nih.gov |

| 1-Aryl/aralkyl piperazine derivative | ABTS | 3.45 μmol/L | nih.gov |

| 3-Hydroxypyridin-4-one derivative | DPPH | 0.039 - 0.389 mM | rsc.org |

Antiproliferative and Anticancer Effects (In Vitro Cell Line Studies)

The antiproliferative and anticancer potential of this compound derivatives has been a significant area of investigation. Arylpiperazine derivatives, in general, have garnered attention in cancer research due to their cytotoxic effects against various cancer cell lines. nih.gov

Research on novel 1-benzhydrylpiperazine (B193184) derivatives demonstrated that modifications at the N-terminal of the piperazine with sulfonyl, amide, and thiourea (B124793) functional groups resulted in compounds with interesting growth inhibitory effects. nih.gov These compounds were evaluated against a panel of human cancer cell lines, including MCF-7 (breast carcinoma), HepG-2 (hepatocellular carcinoma), HeLa (cervix carcinoma), and HT-29 (colon carcinoma). nih.gov

Similarly, a study on quinoxalinyl–piperazine derivatives identified a compound that acts as a growth inhibitor of cancer cells. nih.gov This particular derivative was found to be a G2/M-specific cell cycle inhibitor and also inhibited the anti-apoptotic Bcl-2 protein. nih.gov The IC50 values for this compound against a range of human cancer cell lines were in the low micromolar to nanomolar range, indicating potent antiproliferative activity. nih.gov For instance, the IC50 values were 0.012 μM for MDA-MB-231 (breast cancer) and 0.011 μM for Caki-1 (renal cancer). nih.gov

Furthermore, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds were developed and tested for their anticancer effects. unipa.it These hybrid molecules exhibited potent anticancer activity, particularly against the renal cell carcinoma cell line UO-31. unipa.it

The table below presents the in vitro antiproliferative activity of selected arylpiperazine derivatives against various human cancer cell lines.

| Compound Type | Cancer Cell Line | Activity (IC50 in μM) | Reference |

| Quinoxalinyl–piperazine derivative | MDA-MB-231 (Breast) | 0.012 | nih.gov |

| Quinoxalinyl–piperazine derivative | Caki-1 (Renal) | 0.011 | nih.gov |

| Quinoxalinyl–piperazine derivative | UMRC2 (Renal) | 0.013 | nih.gov |

| Quinoxalinyl–piperazine derivative | PANC-1 (Pancreatic) | 0.021 | nih.gov |

| Quinoxalinyl–piperazine derivative | A549 (Lung) | 0.021 | nih.gov |

| Quinoxalinyl–piperazine derivative | MKN-45 (Gastric) | 0.020 | nih.gov |

| Quinoxalinyl–piperazine derivative | HepG2 (Liver) | 0.019 | nih.gov |

| Quinoxalinyl–piperazine derivative | HCT116 (Colon) | 0.020 | nih.gov |

| Thiobarbiturate-based s-triazine hydrazone | HepG2 (Liver) | 3.8 ± 0.3 µg/mL | researchgate.net |

| Thiobarbiturate-based s-triazine hydrazone | HCT-116 (Colon) | 1.9 ± 0.4 µg/mL | researchgate.net |

Receptor Binding and Modulation Studies (e.g., Histamine (B1213489) H3 Receptor, Cannabinoid Receptors)

Derivatives of this compound have been investigated for their ability to bind to and modulate the activity of various receptors, with a particular focus on the histamine H3 receptor (H3R) and cannabinoid receptors.

Histamine H3 Receptor:

Several studies have identified piperazine and piperidine (B6355638) derivatives as potent histamine H3 receptor antagonists. One study reported a series of benzophenone (B1666685) derivatives with high affinity for the H3R, with Ki values as low as 8 nM. mdpi.com Another investigation into novel H3 receptor antagonists found that compounds could displace the specific binding of [3H]-Nα-methylhistamine to rat brain cortex membranes with pKi values ranging from 7.56 to 8.68. nih.gov Furthermore, a series of piperazine derivatives showed H3R binding affinities (Ki) in the nanomolar range, with some compounds exhibiting Ki values between 3.17 and 40.4 nM. polimi.it

Cannabinoid Receptors:

The interaction of piperazine analogs with cannabinoid receptors has also been explored. A study on benzhydryl piperazine analogs identified a compound, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), as a new CB1 receptor inverse agonist with a Ki value of 220 nM. nih.gov Research on functionalized 6-piperazin-1-yl-purines also led to the discovery of potent antagonists of the human CB1 receptor, with some compounds having a Ki of 4 nM and high selectivity over the CB2 receptor. nih.gov

The table below summarizes the receptor binding affinities of selected piperazine and related derivatives.

| Compound Type | Receptor | Binding Affinity (Ki) | Reference |

| Benzophenone derivative | Histamine H3 | 8 nM | mdpi.com |

| Piperazine derivative | Histamine H3 | 3.17 nM | polimi.it |

| Piperazine derivative | Histamine H3 | 16.0 nM | polimi.it |

| Piperazine derivative | Histamine H3 | 40.4 nM | polimi.it |

| Benzhydryl piperazine analog (LDK1229) | Cannabinoid CB1 | 220 nM | nih.gov |

| 6-piperazin-1-yl-purine derivative | Cannabinoid CB1 | 4 nM | nih.gov |

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antiplatelet Aggregation, Antidepressant, Antiarrhythmic)

Beyond their antioxidant, anticancer, and receptor-modulating properties, derivatives of this compound have been explored for a range of other biological activities.

Anti-inflammatory Activity:

N-phenyl piperazine derivatives have been shown to possess anti-inflammatory properties. In one study, these compounds exhibited significant in vitro anti-inflammatory effects, with some derivatives showing 85-90% inhibition of inflammation at a concentration of 500 µg/mL. biomedpharmajournal.org Another study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated its ability to reduce paw edema and pleurisy induced by carrageenan, as well as decrease the levels of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov

Antiplatelet Aggregation Activity:

The potential of piperazine derivatives to inhibit platelet aggregation has also been investigated. Newly synthesized derivatives of piperlongumine, which contains a piperidine ring, showed inhibitory effects on platelet aggregation induced by collagen, arachidonic acid (AA), and platelet-activating factor (PAF). nih.gov Another study on novel substituted-piperazine analogues identified compounds that were active antiplatelet aggregating agents at a concentration of 0.06 µM. researchgate.net

Antidepressant Activity:

Certain 4-substituted 1-(2-methoxyphenyl)piperazine (B120316) derivatives have been synthesized and evaluated for their potential antidepressant-like activity. nih.gov These compounds showed very good affinities toward serotonin (B10506) receptors 5-HT1A and 5-HT7, which are implicated in the mechanism of action of antidepressant drugs. nih.gov One of the most promising compounds exhibited an affinity (Ki) of less than 1 nM for the 5-HT1A receptor. nih.gov

Antiarrhythmic Activity:

A series of novel arylpiperazines bearing a pyrrolidin-2-one fragment were synthesized and evaluated for their antiarrhythmic activity. researchgate.net One derivative, 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one, was found to be the most active in a prophylactic antiarrhythmic test in adrenaline-induced arrhythmia in anesthetized rats, with an ED50 value of 1.9 mg/kg (i.v.). researchgate.net Another study on pyrrolidin-2-one derivatives also identified compounds with antiarrhythmic activity, which was proposed to be related to their antagonism of α1A- and α1B-adrenoceptors. nih.gov

| Biological Activity | Compound Type | Key Findings | Reference |

| Anti-inflammatory | N-phenyl piperazine derivatives | 85-90% inhibition of inflammation at 500 µg/mL. | biomedpharmajournal.org |

| Anti-inflammatory | (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Reduced carrageenan-induced paw edema and levels of TNF-α and IL-1β. | nih.gov |

| Antiplatelet Aggregation | Piperlongumine derivatives | Inhibition of collagen, AA, and PAF-induced platelet aggregation. | nih.gov |

| Antiplatelet Aggregation | Substituted-piperazine analogues | Active at a concentration of 0.06 µM. | researchgate.net |

| Antidepressant | 4-substituted 1-(2-methoxyphenyl)piperazine derivatives | High affinity for 5-HT1A (Ki < 1 nM) and 5-HT7 receptors. | nih.gov |

| Antiarrhythmic | 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one | ED50 = 1.9 mg/kg in adrenaline-induced arrhythmia in rats. | researchgate.net |

| Antiarrhythmic | Pyrrolidin-2-one derivatives | Activity related to α1A- and α1B-adrenoceptor antagonism. | nih.gov |

Structure Activity Relationship Sar and Lead Optimization Strategies for 3 Hydroxyphenyl Piperazin 1 Yl Methanone Derivatives

Impact of Substituent Modifications on Biological Activity and Potency

Systematic modifications of the (3-Hydroxyphenyl)(piperazin-1-yl)methanone scaffold have provided significant insights into the structural requirements for biological activity. The nature and position of substituents on the aromatic rings and the piperazine (B1678402) moiety can dramatically influence potency and selectivity.

One area of investigation has been the development of tyrosinase inhibitors based on the related (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone scaffold. In a series of synthesized derivatives, the substitution pattern on the aroyl moiety was found to be a critical determinant of inhibitory activity. nih.gov Compounds bearing hydrophobic ortho-substituents on this ring, such as chlorine, bromine, trifluoromethyl, and methoxy (B1213986) groups, exhibited the most potent inhibition of tyrosinase. nih.gov For instance, derivatives with these substituents at the C-2' position of the benzoyl ring displayed IC50 values under 5 µM, a significant improvement over the reference compound, kojic acid (IC50 = 17.8 µM). nih.gov The introduction of an additional chlorine atom at the C-4' position further enhanced potency, with (4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone showing an IC50 value of 1.5 µM. nih.gov This suggests that halogen and hydrogen bond contacts, particularly at the ortho-position, are favorable for activity. nih.gov

In a different therapeutic area, N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been explored as kappa opioid receptor (KOR) antagonists. nih.gov The substitution on the piperazine nitrogen was shown to be crucial for potency and selectivity. While an N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analogue (10a) was developed based on the potent KOR antagonist JDTic, it was found to be 169-times less potent. nih.gov However, further modifications led to the discovery of potent and selective KOR antagonists. nih.gov For example, replacing the N-methyl group with an N-phenylpropyl group in a related series resulted in a more potent, non-selective opioid receptor antagonist. nih.gov

The structural diversity of piperazine derivatives allows for extensive modifications that can significantly impact their biological activities. researchgate.net The introduction of electron-donating or electron-withdrawing groups on the aromatic rings can influence receptor binding affinity and selectivity. researchgate.net Furthermore, modifications to the piperazine nitrogen with various alkyl, aryl, or heterocyclic groups can modulate pharmacokinetic properties like lipophilicity and metabolic stability. researchgate.net

| Compound ID | Aroyl Moiety Substituent(s) | Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| 7 | 2'-Cl | Tyrosinase | <5 µM | nih.gov |

| 11 | 2'-Br | Tyrosinase | <5 µM | nih.gov |

| 17 | 2'-CF3 | Tyrosinase | <5 µM | nih.gov |

| 21 | 2'-OCH3 | Tyrosinase | <5 µM | nih.gov |

| 10 | 2',4'-diCl | Tyrosinase | 1.5 µM | nih.gov |

| Kojic Acid | - | Tyrosinase | 17.8 µM | nih.gov |

| 10a | N-substituent similar to JDTic | Kappa Opioid Receptor | Ke = 3.37 nM | nih.gov |

| JDTic | - | Kappa Opioid Receptor | Ke = 0.02 nM | nih.gov |

Rational Design Principles for Enhanced Efficacy and Selectivity

Rational drug design plays a pivotal role in optimizing lead compounds by leveraging an understanding of the target's three-dimensional structure and the ligand's binding mode. This approach moves beyond traditional trial-and-error methods to a more directed and efficient process of designing molecules with improved properties.

In the development of tyrosinase inhibitors based on the (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone scaffold, a rational design approach was employed by reducing the length and flexibility of the spacer connecting the aromatic tail to the piperazine core. nih.gov This modification aimed to correctly orient the two key pharmacophoric features: the hydroxyphenyl fragment and the substituted aromatic tail. nih.gov Docking simulations were used to predict the binding mode of these derivatives within the catalytic cavities of both Agaricus bisporus tyrosinase (AbTYR) and a modeled human tyrosinase. nih.govresearchgate.net These computational studies suggested that the piperazine core contributes to the proper positioning of the pharmacophoric elements and highlighted the preference for halogen and hydrogen bond contacts at the ortho-position of the aroyl moiety. nih.gov

Another example of rational design is the hybridization of known pharmacophores to create dual-target agonists. For instance, 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives were designed as dual FXR/PPARδ agonists by combining structural features of the FXR agonist GW-4064 and the PPARδ agonist GW-0742. nih.gov This strategy led to the identification of a potent dual-target agonist for the potential treatment of pulmonary fibrosis. nih.gov

The process of lead optimization involves not only enhancing the primary therapeutic activity but also improving ADME (absorption, distribution, metabolism, and excretion) properties and minimizing off-target effects to ensure a favorable safety profile. researchgate.net Structure-based drug design, which utilizes techniques like molecular docking and 3D modeling, allows for precise modifications to the lead compound to improve its binding affinity and selectivity for the intended target. patsnap.com

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of a known active compound. patsnap.comnih.gov These approaches are particularly useful for navigating around intellectual property constraints, improving physicochemical and pharmacokinetic properties, and overcoming toxicity issues. niper.gov.in

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity or metabolic stability. patsnap.com A notable example in a related class of compounds is the modification of JDTic analogs, potent and selective KOR antagonists. In these analogs, the 3-hydroxyphenyl group was replaced with bioisosteres such as 2-, 3-, or 4-pyridyl or 3-thienyl groups. nih.gov This study demonstrated that even without the hydroxyl group and the methyl groups on the piperidine (B6355638) ring, these new analogs remained potent and selective KOR antagonists. nih.gov This highlights the utility of bioisosteric replacement in exploring the chemical space around a pharmacophore.

Scaffold hopping is a more drastic modification that involves replacing the central core structure of a molecule while preserving the orientation of essential functional groups. nih.gov This can lead to the discovery of completely new chemical series with potentially superior properties. niper.gov.in For instance, replacing an aromatic system with a more electron-deficient ring system, such as a phenyl ring with a pyridyl substituent, is a common strategy to increase robustness towards cytochrome P450-mediated oxidation. researchgate.net While specific examples of scaffold hopping applied directly to the this compound core are not extensively documented in the provided context, the principles can be readily applied. For example, the piperazine ring itself is a common feature in many biologically active compounds due to its synthetic tractability and ability to modulate physicochemical properties. mdpi.com A scaffold hopping approach could involve replacing the piperazine core with other cyclic amines like piperidine or homopiperazine (B121016) to explore new chemical space and potentially improve properties like metabolic stability. nih.gov

Strategies for Improving Metabolic Stability and Theoretical Pharmacokinetic Properties

A significant hurdle in the development of new drugs is ensuring adequate metabolic stability and favorable pharmacokinetic properties. A compound that is rapidly metabolized will have a short duration of action and may not achieve therapeutic concentrations in the body. Lead optimization, therefore, heavily focuses on improving the ADME profile of a drug candidate. researchgate.netpatsnap.com

One common strategy to enhance metabolic stability is to identify and block "metabolic soft spots," which are sites on the molecule that are particularly susceptible to metabolism by enzymes like cytochrome P450s. researchgate.net For aromatic compounds, this often involves replacing a metabolically labile aromatic ring with a more electron-deficient and less oxidation-prone heterocycle. researchgate.net For example, substituting a phenyl group with a pyridyl or pyrimidyl ring can increase metabolic stability and prolong the half-life of a compound. niper.gov.in

In the context of the this compound scaffold, the hydroxyphenyl ring could be a potential site of metabolism. Strategies to mitigate this could include introducing electron-withdrawing groups to the ring to make it less susceptible to oxidation or employing a scaffold hopping approach to replace the phenyl ring with a more stable heterocycle. researchgate.net

Furthermore, modifications to the piperazine ring can also influence metabolic stability. For example, in a series of dopamine (B1211576) transporter (DAT) inhibitors, replacing a piperazine ring with a piperidine ring led to improved metabolic stability in rat liver microsomes. nih.gov This suggests that even subtle changes to the core structure can have a significant impact on the pharmacokinetic profile.

Computational tools can be employed to predict the pharmacokinetic properties of novel compounds, allowing for the early identification of potential liabilities and guiding the design of molecules with improved ADME characteristics. patsnap.com By integrating these strategies into the lead optimization process, it is possible to develop derivatives of this compound with enhanced metabolic stability and a more favorable pharmacokinetic profile, ultimately increasing their potential as therapeutic agents.

Mechanistic Insights and Target Engagement of 3 Hydroxyphenyl Piperazin 1 Yl Methanone Analogues

Proposed Mechanisms of Enzyme Inhibition (e.g., Competitive Inhibition)

Analogues of (3-Hydroxyphenyl)(piperazin-1-yl)methanone have been identified as effective inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme that plays a critical role in the endocannabinoid system. nih.gov MAGL is responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid and glycerol (B35011). nih.gov The inhibition of this enzyme is a therapeutic strategy for a variety of conditions, including neurodegenerative diseases and cancer. nih.govnih.gov

Through computational virtual screening and subsequent molecular modeling, a phenyl(piperazin-1-yl)methanone derivative was identified as a reversible inhibitor of MAGL. nih.govresearchgate.net This reversible inhibition is a key characteristic, as it may avoid side effects associated with the prolonged inactivation of the enzyme. nih.govnih.gov The research led to the discovery of a specific derivative, compound 4 (as named in the source study), which demonstrated efficient reversible MAGL inhibition with a half-maximal inhibitory concentration (IC₅₀) of 6.1 µM. nih.govresearchgate.net This finding positions the phenyl(piperazin-1-yl)methanone scaffold as a promising starting point for developing new, potent, and reversible MAGL inhibitors. nih.gov

| Compound | Target Enzyme | Inhibition Mechanism | IC₅₀ (µM) |

|---|---|---|---|

| Derivative 4 | Monoacylglycerol Lipase (MAGL) | Reversible | 6.1 |

Ligand-Receptor Interaction Hypotheses and Binding Modes

The (3-Hydroxyphenyl)piperazine scaffold is a key component in a class of selective kappa opioid receptor (KOR) antagonists. nih.govnih.gov These antagonists are of significant interest for further characterizing the structure of the human KOR. nih.gov Molecular modeling and overlay studies have provided hypotheses about how these ligands bind to the receptor.

Another class of analogues, benzhydryl piperazines, has been investigated for activity at the cannabinoid CB1 receptor. nih.gov One derivative, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone (LDK1229), was identified as a CB1 inverse agonist. nih.gov Docking studies suggest that its interactions are consistent with those of the known inverse agonist SR141716A. nih.gov This binding is characterized by aromatic-stacking interactions within a microdomain of the receptor comprised of specific residues, including F3.36²⁰⁰, Y5.39²⁷⁵, and W5.43²⁷⁹. nih.gov

| Analogue Class | Receptor Target | Proposed Interaction Site / Key Residues | Binding Mode |

|---|---|---|---|

| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | Kappa Opioid Receptor (KOR) | Wraps around Asp138 | Antagonist |

| Benzhydryl piperazines | Cannabinoid CB1 Receptor | Aromatic stacking with F3.36²⁰⁰, Y5.39²⁷⁵, W5.43²⁷⁹ | Inverse Agonist |

Cellular Pathway Modulation in Preclinical Models

The engagement of this compound analogues with their molecular targets translates into the modulation of cellular pathways, which has been observed in preclinical models.

The reversible MAGL inhibitor derived from the phenyl(piperazin-1-yl)methanone scaffold has demonstrated promising antiproliferative activity in various human cancer cell lines. nih.gov This suggests that by inhibiting MAGL, the compound modulates pathways crucial for cancer cell viability and proliferation. nih.gov The derivative showed efficacy against breast (MDA-MB-231) and ovarian (SKOV3, CAOV3, OVCAR3) cancer cell lines, with IC₅₀ values for cell viability ranging from 31 to 72 µM. nih.gov In some cell lines, its potency was comparable or slightly greater than the reference covalent inhibitor CAY10499. nih.gov

In the context of mycobacteria, a nitrofuranyl piperazine (B1678402) analogue, HC2210 , was shown to modulate the expression of genes associated with oxidative stress and lipid metabolism in Mycobacterium abscessus. nih.gov This transcriptional response is distinct from that observed in M. tuberculosis, indicating a species-specific modulation of cellular pathways. nih.gov The compound's activity was also found to be dependent on the presence of glycerol, further linking its mechanism to cellular metabolism. nih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HCT116 | Colon | ~72 |

| MDA-MB-231 | Breast | ~31 |

| SKOV3 | Ovarian | ~31 |

| CAOV3 | Ovarian | ~31 |

| OVCAR3 | Ovarian | ~62 |

Understanding of Resistance Mechanisms (e.g., in Mycobacteria)

The development of resistance is a significant challenge in antimicrobial therapy. Studies involving piperazine-containing compounds in mycobacteria have begun to shed light on potential resistance mechanisms. For the nitrofuranyl piperazine HC2210 , forward genetic selection in M. abscessus identified resistance mutations in the glycerol kinase gene (glpK). nih.gov Glycerol kinase is an enzyme involved in glycerol utilization, and this finding represents one of the few reports of this protein acting as a resistance factor in this species. nih.gov

Additionally, the activation of HC2210 appears to require the deazaflavin cofactor F₄₂₀, implicating the F₄₂₀ activation machinery in its mechanism of action. nih.gov The inability to identify a specific F₄₂₀-dependent nitroreductase suggests a complex activation process, but mutations affecting this pathway could confer resistance. nih.gov

More broadly, mycobacteria possess intrinsic resistance mechanisms that could affect the activity of piperazine-based compounds. These include a highly impermeable cell envelope composed of mycolic acids, peptidoglycan, and arabinogalactan, which restricts the entry of many drugs. nih.govnih.gov Active efflux pump systems also contribute to resistance by expelling drug molecules that successfully penetrate the cell wall. nih.govnih.gov Acquired resistance in mycobacteria typically arises from spontaneous mutations in the chromosomal genes that encode the drug's target, altering the binding site and reducing drug efficacy. nih.gov

Future Research Directions and Translational Potential for 3 Hydroxyphenyl Piperazin 1 Yl Methanone Analogues

Development of Novel Therapeutic Agents Targeting Identified Pathways

The primary therapeutic avenues for analogues of (3-Hydroxyphenyl)(piperazin-1-yl)methanone are centered on their activity as KOR antagonists for central nervous system (CNS) disorders and as tyrosinase inhibitors for hyperpigmentation conditions.

Kappa Opioid Receptor Antagonists:

Analogues based on the N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine core have been identified as potent KOR antagonists. Blockade of the KOR is a promising strategy for treating a range of neuropsychiatric conditions, including depression, anxiety, and substance use disorders. Future research will focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to enhance their therapeutic index. The development of second-generation KOR antagonists with shorter durations of action is a key objective, as the prolonged receptor blockade of earlier antagonists has complicated their clinical development. The goal is to develop orally bioavailable compounds with good CNS penetration and a predictable dose-response relationship, paving the way for clinical trials in patient populations with mood and addiction disorders.

Tyrosinase Inhibitors:

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives has demonstrated significant inhibitory activity against tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. These compounds hold promise for the treatment of hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation. Future development will involve optimizing the potency and specificity of these inhibitors for human tyrosinase. Structure-activity relationship (SAR) studies have indicated that substitutions on the aroyl moiety are critical for activity. Further medicinal chemistry efforts will aim to enhance the efficacy and safety of these compounds, with a focus on developing topical formulations for dermatological applications. The progression of lead candidates will require rigorous preclinical testing to assess their depigmenting efficacy and long-term safety.

Exploration of New Biological Targets and Polypharmacology

While the primary targets for this compound analogues have been identified as KORs and tyrosinase, the piperazine (B1678402) scaffold is known for its ability to interact with multiple biological targets. This opens up avenues for exploring new therapeutic applications and understanding the polypharmacological profiles of these compounds.

The concept of polypharmacology, where a single drug acts on multiple targets, is an emerging paradigm in drug discovery. nih.govnih.gov For the KOR antagonists, while high selectivity over mu and delta opioid receptors is crucial to avoid unwanted side effects, a broader screening against a panel of CNS receptors and enzymes could uncover novel activities that may contribute to their therapeutic effects or identify potential liabilities. A multi-target-directed ligand (MTDL) approach could be intentionally pursued to address the complex pathophysiology of neuropsychiatric disorders. nih.gov

For the tyrosinase inhibitors, exploring their effects on other enzymes involved in melanogenesis or pathways related to skin health could reveal additional benefits. For instance, compounds with dual antioxidant and tyrosinase inhibitory activity have been reported, which could be advantageous for treating skin conditions associated with oxidative stress. researchgate.netnsf.gov Systematic screening of these analogues against a broader range of biological targets could lead to drug repurposing or the development of novel therapeutics with unique mechanisms of action.

Advanced Preclinical Characterization and In Vivo Efficacy Studies (Non-Human Models)

The translational potential of this compound analogues is critically dependent on their characterization in relevant preclinical models.

Kappa Opioid Receptor Antagonists:

Preclinical evaluation of KOR antagonists has been conducted in various rodent models of CNS disorders. nih.gov Future in vivo studies should utilize a battery of behavioral assays to comprehensively assess the efficacy of novel analogues in models of depression (e.g., forced swim test, chronic unpredictable stress), anxiety (e.g., elevated plus maze, light-dark box), and addiction (e.g., drug self-administration, reinstatement models). nih.gov It is also crucial to evaluate the pharmacokinetic-pharmacodynamic (PK/PD) relationship to establish a clear link between drug exposure and therapeutic effect. Long-term safety and toxicology studies in non-human primates will be necessary before advancing to human clinical trials.

Tyrosinase Inhibitors:

For tyrosinase inhibitors, in vivo efficacy studies are essential to confirm their depigmenting effects. The zebrafish model has emerged as a valuable tool for the in vivo screening of melanogenic regulatory compounds due to its rapid development and observable pigmentation. researchgate.netresearchgate.netmdpi.com Promising results have been seen with some tyrosinase inhibitors in reducing pigmentation in zebrafish embryos. mdpi.com Further preclinical testing in mammalian models, such as guinea pigs or swine, which have skin more similar to humans, will be necessary to evaluate the efficacy of topical formulations in reducing hyperpigmentation. nih.gov These studies should also assess skin irritation and sensitization potential to ensure the safety of the compounds for dermatological use.

Methodological Advancements in Compound Design and Synthesis

Continued innovation in medicinal chemistry and synthetic methodologies will be pivotal in advancing the development of this compound analogues.

Computational and Medicinal Chemistry Strategies:

Structure-based drug design, guided by the crystal structures of KORs and tyrosinase, will play a crucial role in the rational design of more potent and selective analogues. Computational tools such as molecular docking and molecular dynamics simulations can help in understanding the binding interactions of the compounds with their targets and in predicting the effects of structural modifications. nih.gov Quantitative structure-activity relationship (QSAR) studies can further refine the design of new compounds with improved properties. The "privileged structure" approach, which utilizes common structural motifs found in successful drugs, can also be applied to discover new therapeutic applications for the piperazine scaffold. nih.gov

Advances in Synthesis:

The development of efficient and scalable synthetic routes is essential for the production of these compounds for further preclinical and clinical studies. Recent advances in the synthesis of piperazine derivatives, including novel cyclization strategies and C-H functionalization techniques, can facilitate the creation of diverse libraries of analogues for biological screening. mdpi.comrsc.orgresearchgate.net The two opposing nitrogen atoms in the piperazine ring provide a versatile scaffold for modification, allowing for the fine-tuning of physicochemical properties such as solubility and bioavailability. researchgate.net The development of stereoselective synthetic methods is also important, as the chirality of the piperazine core can significantly impact biological activity.

Q & A

Q. Advanced (Antimicrobial Applications)

- Mycobacterial models : In vitro MIC assays against Mycobacterium tuberculosis strains (e.g., H37Rv) are used to assess anti-TB activity. Derivatives with nitro groups (e.g., 5-nitrofuran-2-yl) show efficacy against multidrug-resistant strains .

- Synergy testing : Combinations with first-line drugs (e.g., isoniazid) are tested to identify additive or synergistic effects .

What analytical methods ensure stability and purity during long-term storage of this compound?

Q. Advanced (Stability Studies)

- Forced degradation : Exposure to heat (60°C), acid/base (0.1M HCl/NaOH), and UV light identifies degradation products. UPLC-MS/MS detects major degradation pathways (e.g., hydrolysis of the methanone group) .

- Storage conditions : Lyophilized samples stored at -20°C in inert atmospheres (argon) retain >90% purity over 12 months .

How should conflicting data on biological activity across studies be addressed?

Advanced (Data Contradiction Analysis)

Discrepancies (e.g., anticancer vs. antimicrobial activity) arise from structural variations or assay conditions. Resolution strategies include:

- Dose-response validation : Re-test compounds in standardized assays (e.g., fixed ATP levels in cytotoxicity tests) .

- Target profiling : Use kinase or receptor-binding assays to identify off-target effects .

- Meta-analysis : Cross-reference data with structural databases (e.g., PubChem) to contextualize activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.